molecular formula C13H10N2 B3255653 3-Phenyl-1H-pyrrolo[2,3-c]pyridine CAS No. 25797-05-1

3-Phenyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B3255653
CAS No.: 25797-05-1
M. Wt: 194.23 g/mol
InChI Key: BTDMFHAOSWJXDU-UHFFFAOYSA-N
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Description

Significance of Pyrrolo[2,3-c]pyridine Isomers in Chemical Research

Pyrrolopyridine isomers are foundational structures in drug discovery, recognized for their ability to mimic endogenous molecules and interact with a wide range of biological targets. The versatility of the azaindole scaffold has led to its incorporation into numerous compounds with diverse therapeutic potential. chemrxiv.org

Different isomers of pyrrolopyridine exhibit distinct biological profiles, making them a rich area for chemical investigation. For instance, derivatives of pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of FMS kinase, a target in cancer and inflammatory diseases. nih.govnih.gov Similarly, compounds based on the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold are investigated as inhibitors of fibroblast growth factor receptor (FGFR) and cyclin-dependent kinase 8 (CDK8), both crucial in cancer progression. acs.orgacs.org The pyrrolo[3,4-c]pyridine core is associated with analgesic, sedative, antidiabetic, and antitumor activities. nih.govnih.gov

The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) isomer is particularly noteworthy. It is considered a promising pharmacophore in the development of kinase inhibitors, antiproliferative agents, and potential treatments for diseases such as cancer and Alzheimer's disease. chemrxiv.org For example, certain 2-substituted-6-azaindoles have shown potential as glucocorticoid receptor agonists for treating conditions like arthritis. nih.gov The scaffold's ability to form key interactions within the active sites of enzymes like kinases makes it a privileged structure in medicinal chemistry.

Pyrrolopyridine IsomerCommon NameReported Biological Activities & Research FocusReference
1H-pyrrolo[2,3-c]pyridine6-Azaindole (B1212597)Kinase inhibition, anticancer, anti-Alzheimer's agents, glucocorticoid receptor agonism chemrxiv.orgnih.gov
1H-pyrrolo[3,2-c]pyridine5-AzaindoleFMS kinase inhibition, anticancer, anti-arthritic agents nih.govnih.gov
1H-pyrrolo[2,3-b]pyridine7-AzaindoleFGFR/CDK8 inhibition, HIV-1 integrase inhibition, anticancer agents acs.orgacs.orgnih.gov
1H-pyrrolo[3,4-c]pyridineAnalgesic, sedative, antidiabetic, antimycobacterial, antiviral, antitumor activities nih.govnih.gov

Historical Development and Evolution of Pyrrolo[2,3-c]pyridine Chemistry

The synthesis of azaindoles has been a topic of chemical research for many decades, with some of the earliest reports on related isomers dating back to the mid-20th century. youtube.com Historically, the construction of the azaindole core relied on classical indole (B1671886) syntheses adapted for pyridine-containing precursors. These methods include the Fischer, Bartoli, Reissert, and Batcho-Leimgruber syntheses. nih.gov However, these traditional approaches often suffered from significant limitations, such as requiring harsh reaction conditions, long reaction times, and having a narrow substrate scope, which sometimes led to low yields. nih.gov

The past few decades have witnessed a significant evolution in the synthetic chemistry of pyrrolopyridines, driven by the demand for these scaffolds in drug discovery programs. chemrxiv.org Modern synthetic chemistry has introduced more efficient and versatile methods, with palladium-catalyzed cross-coupling reactions being particularly transformative.

The Sonogashira reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, has been widely adapted for azaindole synthesis. nih.govwikipedia.org This typically involves the coupling of an amino-halopyridine with a terminal alkyne, followed by a cyclization step to form the pyrrole (B145914) ring. nih.gov Another cornerstone of modern synthesis is the Suzuki-Miyaura cross-coupling reaction, which allows for the direct arylation of halogenated azaindole precursors with boronic acids. nih.goveurjchem.com These advanced methods offer milder reaction conditions, greater functional group tolerance, and access to a much broader range of substituted derivatives. chemrxiv.orgnih.gov More recent innovations include the use of microwave-assisted synthesis to accelerate reactions and the development of novel cyclization strategies, such as the intramolecular Diels-Alder reaction of oxazoles, to construct the 6-azaindole core. chemrxiv.orgnih.gov

Synthetic ApproachDescriptionKey Features/AdvantagesReference
Classical Methods (Fischer, Bartoli, etc.)Adaptations of traditional indole syntheses for pyridine (B92270) precursors.Foundational methods, established early routes. Often require harsh conditions. nih.gov
Sonogashira Coupling/CyclizationPd-catalyzed coupling of a terminal alkyne with a halo-aminopyridine, followed by ring closure.Versatile C-C bond formation, allows introduction of various substituents. nih.govwikipedia.org
Suzuki-Miyaura CouplingPd-catalyzed coupling of a halo-azaindole with a boronic acid to introduce aryl or vinyl groups.High efficiency, mild conditions, broad functional group tolerance. Widely used for C3-arylation. nih.goveurjchem.com
Modern Cyclization StrategiesIncludes methods like intramolecular Diels-Alder reactions of oxazoles (IMDAO).Provides novel and direct access to the core azaindole structure. chemrxiv.org

Overview of Academic Research Trajectories for the 3-Phenyl-1H-pyrrolo[2,3-c]pyridine Moiety

Academic research involving the this compound moiety is primarily situated within the broader context of medicinal chemistry and the development of structure-activity relationships (SAR) for new therapeutic agents. Rather than focusing on the singular, unadorned compound, research trajectories typically use the 3-phenyl-6-azaindole core as a foundational scaffold for further chemical modification or as a benchmark for comparison within a library of related analogues.

The primary synthetic route to introduce the phenyl group at the C3-position involves modern cross-coupling reactions. A common strategy is the Suzuki-Miyaura cross-coupling of a 3-halo-1H-pyrrolo[2,3-c]pyridine precursor with phenylboronic acid. This allows for the efficient and selective installation of the phenyl group. Similarly, related palladium-catalyzed reactions can be used to generate a wide array of 3-aryl and 3-heteroaryl derivatives, enabling a thorough exploration of how different substituents at this position affect biological activity.

Research programs often synthesize series of 3-substituted 6-azaindoles to probe their interactions with specific biological targets. For example, studies on HIV-1 integrase inhibitors have explored how various aryl groups at the C3-position of the azaindole nucleus influence inhibitory potency. nih.gov In these studies, the 3-phenyl derivative serves as a key member of the compound library, and its activity is compared against derivatives bearing electron-donating or electron-withdrawing groups on the phenyl ring, or different aromatic systems entirely. acs.org This comparative approach helps researchers to identify the optimal electronic and steric properties required for high-affinity binding to the target enzyme.

The trajectory, therefore, is not to study this compound in isolation, but to use it as a critical component in the systematic design and evaluation of new bioactive molecules, particularly kinase inhibitors and antiviral agents. The phenyl group provides a well-defined hydrophobic substituent that can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-4-10(5-3-1)12-8-15-13-9-14-7-6-11(12)13/h1-9,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDMFHAOSWJXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Phenyl 1h Pyrrolo 2,3 C Pyridine and Its Structural Analogs

Established Synthetic Routes to the Pyrrolo[2,3-c]pyridine Core

Cyclization Reactions Initiated from Pyridyl Precursors

A predominant strategy for constructing the pyrrolo[2,3-c]pyridine framework involves the annulation of a pyrrole (B145914) ring onto a functionalized pyridine (B92270) derivative. This approach leverages the readily available and diverse chemistry of pyridine precursors. One common method involves the reductive cyclization of enamines derived from 4-methyl-3-nitropyridines. nbuv.gov.ua For instance, the reaction of 4-methyl-3-nitropyridines with dimethylformamide dimethyl acetal (DMFDMA) or similar reagents furnishes enamines, which upon reductive cyclization, yield the target pyrrolo[2,3-c]pyridines in high yields. nbuv.gov.ua Zinc in acetic acid is often employed for this reductive cyclization step. nbuv.gov.ua

Another notable cyclization from a pyridyl precursor is the acid-promoted intramolecular cyclization of 2-pyrrolecarboxylic acid amidoacetals, which provides a facile route to substituted pyrrolo[2,3-c]pyridine-7-ones. enamine.net This method has proven to be scalable, allowing for large-scale synthesis without a decrease in yield. enamine.net

Formal (3+3) cyclization reactions represent another class of reactions starting from pyridinium 1,4-zwitterions to synthesize six-membered heterocyclic rings, including those that can be precursors or analogs to the pyrrolo[2,3-c]pyridine system. mdpi.com

Pyrrole-Based Ring Closure Strategies (e.g., Vilsmeier–Haack, Bartoli Reaction)

Ring closure strategies starting from pyrrole derivatives are also pivotal in the synthesis of azaindoles. The Vilsmeier-Haack reaction, a versatile formylation method, can be employed on 4-aroyl pyrroles to generate pyrrolo-2,3-dicarbonyls. rsc.org These intermediates can then undergo condensation with reagents like glycine methyl ester to construct the fused pyridine ring, yielding the pyrrolo[2,3-c]pyridine core. rsc.org

The Bartoli reaction is a classic and widely used method for forming the pyrrolo[2,3-c]pyridine framework. nbuv.gov.ua This reaction typically involves the interaction of 2-halogeno-3-nitropyridines with vinyl magnesium bromide in a solvent like THF. nbuv.gov.ua The versatility of this method, coupled with the high yields and the accessibility of halogenated nitropyridine precursors, makes it a popular choice for synthesizing the 6-azaindole (B1212597) core. nbuv.gov.ua

Suzuki–Miyaura Cross-Coupling and Buchwald–Hartwig Amination Approaches

Modern cross-coupling reactions are instrumental in the synthesis and functionalization of the pyrrolo[2,3-c]pyridine scaffold. The Suzuki-Miyaura cross-coupling is frequently used to introduce aryl or heteroaryl substituents at various positions of the azaindole core. For instance, a 6-chloro-3-pyridyl moiety can be introduced onto a pyrrolopyrimidine nucleus via a Suzuki-Miyaura reaction catalyzed by Pd(dppf)2Cl2. mdpi.comnih.gov This reaction is crucial for creating C-C bonds and building molecular complexity.

Following the formation of the core structure, the Buchwald-Hartwig amination is often employed to introduce C-N bonds. This reaction is particularly useful for attaching various amines to the pyrrolopyridine framework. For example, after a Suzuki coupling, a subsequent Buchwald-Hartwig amination can be used to introduce an amino group, leading to the final desired product. mdpi.comntnu.no The choice of palladium catalyst and ligand, such as RuPhos or XPhos, is critical for the success of these transformations. ntnu.nonih.gov

ReactionCatalyst/ReagentsKey Bond Formed
Suzuki–MiyauraPd(dppf)2Cl2, K2CO3C-C
Buchwald–HartwigPd(OAc)2, BINAP, Cs2CO3C-N

Sonogashira Coupling and Intramolecular Cyclization Protocols

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another powerful tool in the synthesis of pyrrolo[2,3-c]pyridines. A common strategy involves the coupling of a terminal alkyne with a functionalized pyridine, such as tert-butyl (4-iodopyridin-3-yl)carbamate. nbuv.gov.ua The resulting alkynylated intermediate can then undergo a smooth intramolecular cyclization upon heating to form the pyrrole ring of the 6-azaindole system. nbuv.gov.ua This tandem Sonogashira coupling/intramolecular cyclization can often be performed in a one-pot fashion, enhancing synthetic efficiency. nbuv.gov.ua

This methodology has also been applied to the synthesis of related fused heterocyclic systems, such as indolequinones, where a Sonogashira reaction is followed by a copper-catalyzed intramolecular cyclization. daneshyari.com

Cyclocondensation Reactions with Active Methylene Compounds

Cyclocondensation reactions involving active methylene compounds provide a direct route to constructing the pyridine ring of the pyrrolo[2,3-c]pyridine system. These reactions typically involve the condensation of a precursor containing an active methylene group with a suitable electrophile, leading to ring closure. For instance, the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene nitriles in the presence of a catalyst like ammonium acetate in acetic acid can lead to the formation of substituted pyridinone derivatives, which are structurally related to the target scaffold. mdpi.com

Similarly, the reaction of pyridazinyl-butan-1,3-dione, an active methylene compound, with various reagents can lead to the formation of fused heterocyclic systems through cyclocondensation. These methods highlight the utility of active methylene compounds as versatile building blocks in heterocyclic synthesis.

Adaptations of Classic Indole (B1671886) Synthesis Methodologies (e.g., Madelung, Fischer)

Classic indole syntheses have been successfully adapted to produce azaindoles. The Madelung synthesis, which involves the intramolecular cyclization of N-phenylamides using a strong base at high temperatures, can be modified to produce 1H-pyrrolo[2,3-b]pyridines, a regioisomer of the target compound. rsc.orgwikipedia.org This method is particularly useful for preparing 2-alkynylindoles, which are not easily accessible through other routes. wikipedia.org

The Fischer indole synthesis, another cornerstone of indole chemistry, has also been adapted for the synthesis of various alkyl and aryl substituted 1H-pyrrolo[2,3-b]pyridines. rsc.org These adaptations demonstrate the robustness of these classic reactions and their applicability to the synthesis of more complex heterocyclic systems.

Novel and Advanced Synthetic Strategies for 3-Phenyl-1H-pyrrolo[2,3-c]pyridine Derivatives

Recent advancements in synthetic organic chemistry have led to the development of sophisticated strategies for the construction of the pyrrolo[2,3-c]pyridine core. These methods aim to improve efficiency, yield, and structural diversity, enabling the creation of complex molecules with potential therapeutic applications.

Electrocyclization reactions represent a powerful tool for constructing fused heterocyclic systems. The total synthesis of the pyrrolo[2,3-c]quinoline alkaloid, trigonoine B, was achieved through a key step involving the thermal electrocyclization of a 2-azahexatriene system. nih.gov This strategy involves creating an open-chain precursor that, upon heating, undergoes a pericyclic reaction to form the desired fused pyridine ring. nih.gov

In a specific application, a 2-(pyrrol-3-yl)benzene bearing a carbodiimide moiety was designed as the azahexatriene precursor. Thermal treatment induced an electrocyclic ring-closure to form the N-substituted 4-aminopyrrolo[2,3-c]quinoline framework. nih.gov This approach not only successfully yielded the natural product but also demonstrated a viable route for preparing a variety of N-substituted 4-aminopyrroloquinolines, highlighting the versatility of electrocyclization in generating structural analogs of the core pyrrolo[2,3-c]pyridine system. nih.gov

Table 1: Key Steps in Electrocyclization Synthesis of a Trigonoine B Precursor

Step Reaction Purpose Reference
1 Curtius Rearrangement Formation of an isocyanate from a carboxylic acid. nih.gov
2 Electrocyclization Ring closure of the azahexatriene system to form the pyrrolo[2,3-c]quinoline core. nih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. nih.govresearchgate.net These strategies are increasingly applied to the synthesis of complex heterocyclic scaffolds.

A one-pot, three-component reaction has been developed for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which are structural analogs of pyrrolo[2,3-c]pyridines. scielo.org.mxresearchgate.net This method involves the reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mxresearchgate.net The reaction proceeds under mild conditions, often catalyzed by substances like tetra-n-butylammonium bromide (TBAB), and provides high yields of the desired polyfunctionalized products. scielo.org.mx Similarly, a three-component approach to pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives has been established using phenylglyoxal, a β-ketoamide, and 5-aminopyrazole under microwave irradiation, demonstrating the utility of this strategy for related fused systems. acs.org

The key benefits of MCRs include short reaction times, high yields, and simple work-up procedures, making them an attractive and sustainable approach for building libraries of complex heterocyclic compounds for drug discovery. nih.govscielo.org.mxresearchgate.net

Catalysis is central to the modern synthesis of pyrrolopyridine derivatives, enabling key bond-forming reactions with high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are particularly prominent.

The synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, analogs of the target compound, utilizes a Suzuki coupling reaction. nih.gov This step involves the reaction of a bromo-substituted pyrrolopyridine intermediate with a substituted phenylboronic acid, catalyzed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in the presence of a base like potassium carbonate. nih.gov

For the construction of C-N bonds, the Buchwald-Hartwig amination is frequently employed. The synthesis of pyridine-based pyrrolo[2,3-d]pyrimidine analogs as CSF1R inhibitors involved a Buchwald-Hartwig cross-coupling between a chloro-substituted pyrrolopyrimidine and various amines. mdpi.comnih.gov This reaction was effectively catalyzed by a system comprising palladium(II) acetate (Pd(OAc)₂) and the ligand BINAP, with cesium carbonate as the base. mdpi.comnih.gov Optimization of these catalytic systems is crucial for achieving high yields and accommodating a wide range of functional groups on the reacting partners. nih.gov

Table 2: Catalytic Systems in Pyrrolopyridine Synthesis

Reaction Type Catalyst Ligand Base Application Reference
Suzuki Coupling Pd(PPh₃)₄ PPh₃ K₂CO₃ C-C bond formation to introduce aryl groups. nih.gov
Suzuki Coupling Pd(dppf)Cl₂ dppf K₂CO₃ C-C bond formation with boronic acids. mdpi.com

Regioselective Synthesis and Protecting Group Chemistry in Pyrrolo[2,3-c]pyridine Derivatization

Achieving regioselectivity—the control over the position of chemical reactions on a molecule—is a critical challenge in the functionalization of heterocyclic systems like pyrrolo[2,3-c]pyridine. The scaffold presents multiple potential reaction sites, including the nitrogen atoms of both the pyrrole and pyridine rings, as well as several carbon atoms.

Strategies for the vectorial functionalization of related scaffolds, such as 5-halo-1H-pyrazolo[3,4-c]pyridines, demonstrate how different positions can be selectively elaborated. rsc.org For instance, the N-1 and N-2 positions can be accessed through controlled N-alkylation and the use of protecting groups. The C-3 and C-5 positions can be functionalized via palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings, respectively. Furthermore, selective metalation at the C-7 position using reagents like TMPMgCl·LiCl allows for the introduction of various electrophiles or subsequent cross-coupling reactions. rsc.org These principles of regiocontrol are directly applicable to the derivatization of the pyrrolo[2,3-c]pyridine core.

Protecting group chemistry is indispensable for achieving such regioselectivity. In the synthesis of pyrrolo[2,3-d]pyrimidine analogs, the pyrrole nitrogen is often protected to prevent unwanted side reactions and to direct reactivity to other parts of the molecule. mdpi.com A commonly used protecting group is the (2-(trimethylsilyl)ethoxy)methyl (SEM) group. mdpi.comnih.gov The SEM group is introduced onto the pyrrole nitrogen, allowing for subsequent reactions, such as Buchwald-Hartwig amination, to occur at other positions. The protecting group can then be cleanly removed under acidic conditions, for example, with trifluoroacetic acid (TFA), to yield the final desired product. mdpi.com This transient protection is a key tactic in multi-step syntheses of complex pyrrolopyridine derivatives.

Scalability and Efficiency Considerations in Synthetic Route Design

One-pot, multicomponent reactions (MCRs) are inherently efficient as they reduce the number of separate operational steps, including purifications, which saves time, solvents, and energy. nih.govscielo.org.mx The use of microwave-assisted synthesis can also dramatically improve efficiency by significantly reducing reaction times, as seen in the synthesis of various pyrrolopyridine derivatives. acs.orgnih.gov

Reactivity and Functionalization of the 3 Phenyl 1h Pyrrolo 2,3 C Pyridine Core

Electrophilic Substitution Reactions on the Pyrrolo[2,3-c]pyridine Skeleton

The pyrrolo[2,3-c]pyridine system, an isomer of 7-azaindole, is generally amenable to electrophilic substitution, with the pyrrole (B145914) ring being the preferred site of reaction due to its higher electron density compared to the pyridine (B92270) ring.

Regioselectivity at the 3-Position: Halogenation, Nitration, and Nitrosation

Electrophilic attack on the 1H-pyrrolo[2,3-b]pyridine ring, a related isomer, predominantly occurs at the 3-position. evitachem.comrsc.org This is because the resonance structures of the parent heterocycle show a higher electron density at this position. quora.com The attack at the 3-position leads to a more stable carbocation intermediate where the positive charge is not placed on the electronegative nitrogen atom. aklectures.comyoutube.com

Halogenation: The introduction of halogen atoms onto the pyrrolo[2,3-c]pyridine core is a key transformation for subsequent derivatization. While specific examples for 3-phenyl-1H-pyrrolo[2,3-c]pyridine are not detailed in the provided results, the general principles of pyridine halogenation suggest that these reactions are feasible. chemrxiv.org For instance, 1H-pyrrolo[2,3-b]pyridines can undergo bromination and iodination, primarily at the 3-position. evitachem.com

Nitration: Nitration of pyridine and its derivatives typically requires harsh conditions. quora.com For 1H-pyrrolo[2,3-b]pyridines, nitration also occurs predominantly at the 3-position. rsc.org The reaction is often carried out using a mixture of concentrated nitric and sulfuric acids. evitachem.com

Nitrosation: Similar to other electrophilic substitutions, nitrosation of 2-phenyl-1H-pyrrolo[2,3-b]pyridine has been shown to occur at the 3-position, yielding 3-nitroso-2-phenyl-1H-pyrrolo[2,3-b]pyridine. rsc.orgchemicalbook.com

Table 1: Regioselectivity in Electrophilic Substitution of Pyrrolopyridines

Reaction Reagent(s) Position of Substitution Reference(s)
Halogenation (Bromination, Iodination) Br2, I2 3-position evitachem.comrsc.org
Nitration HNO3/H2SO4 3-position evitachem.comrsc.org
Nitrosation NaNO2/HCl 3-position rsc.org

Mannich Reactions and Carbonyl Additions

The Mannich reaction, a classic method for C-C bond formation, is also applicable to the pyrrolo[2,3-c]pyridine system. For the related 1H-pyrrolo[2,3-b]pyridines, reaction with Mannich bases occurs at the 3-position. rsc.org This reaction introduces an aminomethyl group, which can be a versatile handle for further functionalization.

Addition to carbonyl compounds, such as aldehydes, also proceeds at the 3-position of 1H-pyrrolo[2,3-b]pyridines, leading to the formation of di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes. rsc.org

Nucleophilic Substitution and Rearrangement Reactions

While the pyrrole ring is generally susceptible to electrophilic attack, the pyridine ring is more prone to nucleophilic substitution, especially when activated by electron-withdrawing groups or when a good leaving group is present. Information specifically on nucleophilic substitution and rearrangement reactions of this compound is limited in the provided search results. However, general principles suggest that nucleophilic attack would favor the pyridine ring.

Oxidation and Reduction Chemistry of the Bicyclic System

The oxidation and reduction of the pyrrolo[2,3-c]pyridine core can lead to a variety of functionalized derivatives.

Oxidation: Oxidation of the nitrogen atom in the pyridine ring can activate the ring system towards different reactions. For example, the oxidation of 3-acetylpyridine (B27631) with hydrogen peroxide yields 3-acetylpyridine-1-oxide. rsc.org This N-oxide can then undergo further transformations.

Reduction: Reduction of the pyrrolo[2,3-c]pyridine system can be achieved using various reducing agents. The choice of reagent will determine the extent of reduction. For instance, catalytic hydrogenation can reduce the pyridine ring, while stronger reducing agents like lithium aluminum hydride may affect both rings. The reduction of related nitro-substituted heterocycles is a common strategy to introduce amino groups.

Palladium-Catalyzed Cross-Coupling for Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of heterocyclic compounds, including the pyrrolo[2,3-c]pyridine scaffold. osi.lvresearchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents.

Commonly employed cross-coupling reactions include:

Suzuki Coupling: This reaction couples an organoboron compound with a halide or triflate. It has been used to synthesize 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines. nih.gov

Stille Coupling: This involves the coupling of an organotin compound with an organohalide.

Heck Coupling: This reaction forms a C-C bond between an alkene and an organohalide.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide.

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine. This has been applied to the amination of a pyrrole ring in a related system. nih.gov

These reactions are instrumental in creating libraries of compounds for various applications, including medicinal chemistry. For example, palladium-catalyzed sequential cross-coupling has been utilized to construct the pyrrole ring in the synthesis of 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones. nih.gov

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Pyrrolopyridine Derivatization

Reaction Name Reactants Catalyst/Ligand System (Example) Product Type Reference(s)
Suzuki Coupling Arylboronic acid, Bromo-pyrrolopyridine Pd(PPh3)4, K2CO3 Aryl-substituted pyrrolopyridine nih.gov
Stille Coupling Organotin reagent, Halogenated pyrrolopyrimidine PdCl(PPh3)2 Heteroaryl-substituted derivative researchgate.net
Buchwald-Hartwig Amination Cyclic secondary amine, Bromo-pyrrolopyrazine Pd2(dba)3, BINAP Aminated pyrrole ring nih.gov

Functional Group Interconversions and Advanced Derivatization Strategies

Functional group interconversions are essential for elaborating the structure of the this compound core and for synthesizing more complex derivatives. ub.eduvanderbilt.eduimperial.ac.uk These transformations can involve the conversion of one functional group into another through oxidation, reduction, substitution, or other reactions.

Examples of functional group interconversions include:

Conversion of Alcohols: Alcohols can be converted to better leaving groups like tosylates or mesylates, which can then be displaced by nucleophiles. ub.edu They can also be converted to alkyl halides. ub.edu

Reduction of Carbonyls: Ketones and aldehydes can be reduced to alcohols.

Oxidation of Alcohols: Primary alcohols can be oxidized to aldehydes or carboxylic acids, while secondary alcohols are oxidized to ketones. imperial.ac.uk

Nitrile and Azide Chemistry: Nitriles and azides can be introduced and subsequently reduced to amines. vanderbilt.edu

Advanced derivatization strategies often involve a sequence of these reactions to build up molecular complexity. For instance, a halogen introduced via electrophilic substitution can serve as a handle for a palladium-catalyzed cross-coupling reaction, which in turn introduces a new functional group that can be further modified.

Advanced Structural Elucidation and Spectroscopic Analysis of 3 Phenyl 1h Pyrrolo 2,3 C Pyridine Derivatives

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of crystalline solids. For derivatives of the 3-Phenyl-1H-pyrrolo[2,3-c]pyridine scaffold, this technique offers unparalleled insight into their molecular conformation and the packing of molecules within the crystal lattice.

While a specific crystal structure for this compound was not found in the searched literature, analysis of closely related structures, such as 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine and 3-Phenyl-1H-pyrrolo[2,1-c] nih.govnih.govoxazin-1-one, provides valuable information. For instance, in 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine, the structure was determined using single-crystal X-ray diffraction analysis, which confirmed the molecular geometry predicted by density functional theory (DFT) calculations. nih.gov Similarly, the crystal structure of 3-Phenyl-1H-pyrrolo[2,1-c] nih.govnih.govoxazin-1-one reveals a slightly twisted molecule with a small dihedral angle between the pyrrolo-oxazinone ring system and the phenyl ring. springernature.com This suggests that the phenyl group in this compound is likely to be non-coplanar with the pyrrolopyridine core.

The planarity of the heterocyclic system is a key feature. In a related pyrrolo[1,2-b]pyridazine (B13699388) derivative, the molecule adopts a planar conformation in the crystal, facilitating π-π stacking interactions. researchgate.net This planarity, or deviation from it, significantly influences the intermolecular forces and, consequently, the material's properties.

Table 1: Representative Crystallographic Data for Related Pyrrolopyridine Derivatives

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
3-Phenyl-1H-pyrrolo[2,1-c] nih.govnih.govoxazin-1-oneMonoclinicP2₁/c5.8703.834521.73391.059 springernature.com
2-(4-chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazineMonoclinicP2₁/c3.856811.069026.424392.777 researchgate.net

Experimental charge density analysis, derived from high-resolution X-ray diffraction data, provides a detailed picture of the electron distribution within a molecule, revealing the nature of chemical bonds and intermolecular interactions. A study on 4-chloro-1H-pyrrolo[2,3-b]pyridine, an isomer of the core scaffold, demonstrates the power of this technique. sigmaaldrich.com

The analysis, based on the Hansen–Coppens multipole formalism, allows for the topological investigation of the bonding scheme. sigmaaldrich.com Key findings from this study, which can be extrapolated to this compound derivatives, include the characterization of covalent bonds within the pyrrolopyridine skeleton. These bonds exhibit significant electron density and negative Laplacian values at the bond critical points, confirming their covalent nature. sigmaaldrich.com The topological parameters provide quantitative measures of bond strength and polarity, offering a deeper understanding of the electronic structure.

In the solid state, molecules of this compound derivatives are held together by a network of intermolecular interactions, with hydrogen bonds playing a crucial role. The N-H group of the pyrrole (B145914) ring can act as a hydrogen bond donor, while the nitrogen atom of the pyridine (B92270) ring can serve as an acceptor.

The study of 4-chloro-1H-pyrrolo[2,3-b]pyridine revealed a moderately strong intermolecular N-H···N hydrogen bond, which is a key feature in the crystal packing. sigmaaldrich.com Additionally, weaker C-H···Cl interactions were observed. sigmaaldrich.com In other related heterocyclic systems, such as pyrazolo[3,4-b]pyridine derivatives, a variety of hydrogen bonding motifs, including simple chains and complex sheets formed by C-H···N, C-H···O, and C-H···π interactions, have been identified. nih.gov These interactions dictate the supramolecular architecture and can influence the physicochemical properties of the solid material. The presence of the phenyl ring in this compound introduces the possibility of π-π stacking and C-H···π interactions, further stabilizing the crystal structure.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis (e.g., NOESY, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. While standard ¹H and ¹³C NMR are routinely used to confirm the basic connectivity of atoms in this compound derivatives, advanced 2D NMR techniques provide deeper insights into their stereochemistry and conformation.

For instance, ¹H and ¹³C NMR data have been reported for various substituted 1H-pyrrolo[3,2-c]pyridine derivatives, confirming their synthesized structures. nih.gov However, for a detailed conformational analysis, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable.

NOESY experiments reveal through-space correlations between protons that are in close proximity, which is crucial for determining the relative orientation of substituents and the conformation of flexible parts of the molecule. For this compound, a NOESY spectrum would be instrumental in establishing the spatial relationship between the protons of the phenyl ring and those of the pyrrolopyridine core.

HMBC spectroscopy, on the other hand, shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for assigning quaternary carbons and for confirming the connectivity across the fused ring system and the phenyl substituent.

High-Resolution Mass Spectrometry and Infrared Spectroscopy in Elucidation

High-Resolution Mass Spectrometry (HRMS) and Infrared (IR) Spectroscopy are vital tools for the characterization of this compound derivatives.

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of the compound with a high degree of confidence. This is exemplified in the characterization of various 1H-pyrrolo[3,2-c]pyridine derivatives where HRMS was used to confirm the calculated molecular formulas. nih.gov Tandem mass spectrometry (MS/MS) experiments can further be used to study the fragmentation patterns of these molecules. For related systems like 3-phenoxy imidazo[1,2-a]pyridines, the fragmentation pathways have been elucidated, providing characteristic signatures for the core scaffold and its substituents. nih.gov

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule, providing a characteristic fingerprint. For pyrrolopyridine derivatives, the IR spectrum typically shows characteristic bands for N-H stretching of the pyrrole ring, C-H stretching of the aromatic rings, and C=C and C=N stretching vibrations within the heterocyclic core. The NIST WebBook provides an IR spectrum for the parent compound 1H-pyrrolo[2,3-b]pyridine, which can serve as a reference. nist.gov

Table 2: Key Spectroscopic Data for Related Pyrrolopyridine Derivatives

TechniqueCompoundKey ObservationsRef.
HRMS6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine[M+H]⁺ calcd: 375.1709, found: 375.1707 nih.gov
¹H NMR (CDCl₃, 500 MHz)6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineδ 9.10 (s, 1H), 8.08–7.91 (m, 2H), 7.80 (s, 1H), 7.47 (t, J = 7.7 Hz, 2H), 7.41–7.34 (m, 2H), 6.80 (d, J = 3.2 Hz, 1H), 6.71 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H) nih.gov
¹³C NMR (CDCl₃, 126 MHz)6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineδ 154.07, 149.89, 143.18, 141.17, 137.58, 134.10, 130.28, 128.78, 128.31, 127.88, 127.00, 124.81, 102.92, 102.59, 102.45, 61.06, 56.44 nih.gov

Circular Dichroism and Fluorescence Spectroscopy in Ligand-Protein Interaction Studies

Circular Dichroism (CD) and fluorescence spectroscopy are powerful techniques for studying the interactions between small molecules, such as this compound derivatives, and biological macromolecules like proteins. These methods can provide information on binding affinities, conformational changes, and the microenvironment of the binding site.

Circular dichroism measures the differential absorption of left and right circularly polarized light by chiral molecules. While this compound itself is achiral, its binding to a chiral protein can induce a CD signal. Furthermore, ligand binding can cause conformational changes in the protein, which can be monitored by changes in the protein's CD spectrum in the far-UV (for secondary structure) and near-UV (for tertiary structure) regions. nih.govnih.gov

Fluorescence spectroscopy is a highly sensitive method that can be used to study ligand-protein interactions by monitoring changes in the intrinsic fluorescence of the protein (typically from tryptophan and tyrosine residues) or the fluorescence of the ligand itself. nih.govspringernature.comnih.gov Upon binding, the fluorescence intensity, emission wavelength, and polarization of the fluorophore can change due to alterations in its local environment. These changes can be used to determine binding constants and stoichiometry. For example, the binding of ligands to protein kinase C has been shown to alter the protein's intrinsic fluorescence, indicating exposure of tryptophan residues to a more polar environment. nih.gov

Computational and Theoretical Chemistry Studies on 3 Phenyl 1h Pyrrolo 2,3 C Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Indices

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT can predict a molecule's structure, energy, and reactivity. For derivatives of pyrrolopyridine and similar heterocyclic systems, DFT methods, such as B3LYP, are frequently employed to optimize molecular structures and compute electronic parameters. nih.govnih.govnih.gov

The frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In studies of related heterocyclic compounds, this energy gap is calculated to understand charge transfer processes within the molecule. nih.gov For instance, DFT calculations on similar nitrogen-containing heterocycles have been used to determine their electronic spectra and reactivity patterns. researchgate.nettandfonline.com The energies of these frontier orbitals and the corresponding energy gap for a molecule like 3-Phenyl-1H-pyrrolo[2,3-c]pyridine can be calculated using DFT, providing a theoretical basis for its chemical behavior.

Table 1: Representative Frontier Molecular Orbital Data for Heterocyclic Compounds

Compound ClassMethodHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Pyrazolo[3,4-d]pyrimidine derivative nih.govDFT/B3LYP-6.32-2.214.11
Pyridine-based derivative nih.govDFT/B3LYP-5.98-2.153.83

Note: The data presented are for structurally related compounds to illustrate the application of the methodology. Specific values for this compound would require dedicated calculations.

While the HOMO-LUMO gap provides a global measure of reactivity, local reactivity indices, such as Fukui functions, identify specific atomic sites within a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. The Fukui function is derived from changes in electron density as the number of electrons in the system changes. derpharmachemica.com

These calculations, often performed using Natural Bond Orbital (NBO) analysis, help predict the most probable sites for chemical reactions. derpharmachemica.com For multi-nitrogen containing fused aromatic systems, condensed Fukui functions have proven effective in predicting innate C-H functionalization sites. rsc.org This type of analysis would be invaluable for predicting how this compound might react with various reagents, guiding synthetic efforts to modify its structure.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling is a powerful technique for elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction coordinate and determine activation barriers. mdpi.com This approach has been used to study the decomposition mechanisms of energetic molecules and to propose plausible mechanisms for complex multi-component reactions that form heterocyclic structures. mdpi.commdpi.com For this compound, such modeling could be applied to understand its synthesis, for example, through transition-metal-catalyzed cross-coupling and cyclization reactions, or to predict its stability and potential decomposition pathways under various conditions.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape or conformation of a molecule is critical to its function and interactions. Conformational analysis involves identifying the most stable arrangement of atoms in a molecule. Computational methods, particularly DFT, are used to optimize the geometry of a molecule to find its lowest energy conformer. wu.ac.th

In studies of related compounds like 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine, DFT calculations have been used to determine the optimal molecular structure, which was then found to be consistent with the crystal structure obtained from X-ray diffraction. researchgate.nettandfonline.com This comparison between theoretical and experimental structures is a vital step in confirming the identity and stereochemistry of a synthesized compound. For this compound, conformational analysis would reveal the preferred orientation of the phenyl ring relative to the pyrrolopyridine core, which can influence its crystal packing and biological activity.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational chemistry offers the ability to predict various spectroscopic properties, including NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR). These predictions are highly valuable for structure elucidation and verification. nih.gov The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts. wu.ac.th

For many organic molecules, including pyridine (B92270) derivatives, theoretical vibrational wavenumbers and NMR chemical shifts are calculated and compared with experimental spectra. nih.govwu.ac.th A good correlation between the calculated and observed spectra provides strong evidence for the proposed molecular structure. This predictive capability is a powerful tool for distinguishing between isomers and confirming the outcome of a chemical synthesis.

Table 2: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts for a Phenyl-Substituted Azole Derivative

Carbon AtomExperimental Shift (ppm) scispace.comPredicted Shift (ppm)
C-3128.5N/A
C-4119.0N/A
C-5142.1N/A
C-1' (Phenyl)138.2N/A

Note: This table illustrates the concept with data for a related class of compounds. Predicted values are typically generated via methods like DFT/GIAO but were not available in the cited sources for a direct comparison; their inclusion here is for illustrative purposes of the application.

Advancements in the Molecular Design of this compound Derivatives: A Structural Perspective

The this compound scaffold, a member of the 6-azaindole (B1212597) family of compounds, represents a promising area in medicinal chemistry. Pyrrolo[2,3-c]pyridines are recognized as versatile pharmacophores in the development of therapeutic agents, particularly kinase inhibitors and antiproliferative agents for treating diseases like cancer. researchgate.net A thorough analysis of the structure-activity relationship (SAR) and molecular design principles is crucial for optimizing the therapeutic potential of derivatives based on this core structure. However, detailed research focusing specifically on the "3-Phenyl" substituted version of the 1H-pyrrolo[2,3-c]pyridine is limited in publicly available literature. This article outlines the established principles of molecular design as they would apply to this specific compound, while noting the absence of detailed published studies for each area.

Mechanistic Investigations of Biological Interactions of 3 Phenyl 1h Pyrrolo 2,3 C Pyridine Derivatives

Molecular Mechanisms of Enzyme Inhibition

The biological effects of 3-Phenyl-1H-pyrrolo[2,3-c]pyridine derivatives are frequently traced back to their potent and often selective inhibition of specific enzymes crucial for cell signaling and regulation. Research has identified several key kinase and epigenetic enzyme targets.

Monopolar Spindle 1 (MPS1) Kinase Inhibition: The MPS1 kinase, also known as TTK, is a critical component of the spindle assembly checkpoint (SAC), a mechanism that ensures the proper segregation of chromosomes during cell division. googleapis.com A compound known as CCT251455, which belongs to the 1H-pyrrolo[2,3-c]pyridine class, has been identified as an inhibitor of MPS1. googleapis.comgoogle.com This inhibition leads to the disruption of the spindle assembly checkpoint, which is a promising strategy for cancer therapy, particularly in tumors with existing chromosomal instability. google.com The inhibitory action of CCT251455 resulted in a potent antiproliferative effect on HCT116 colon cancer cells, demonstrating a half-maximal growth inhibition (GI50) at a concentration of 160 nM. googleapis.com This highlights the role of these derivatives in interfering with mitotic progression as a therapeutic mechanism.

Lysine-Specific Demethylase 1 (LSD1) Inhibition: LSD1 is a flavin-dependent enzyme that removes methyl groups from histone proteins, specifically H3K4 and H3K9, thereby acting as an epigenetic regulator of gene expression. mdpi.com The dysregulation of LSD1 is closely linked to the progression of various human cancers. mdpi.com A series of pyrrolo[2,3-c]pyridines have been developed as highly potent and reversible inhibitors of LSD1. mdpi.com One notable derivative, compound 46 (LSD1-UM-109) , exhibited an IC50 value of 3.1 nM against LSD1's enzymatic activity. mdpi.com This potent inhibition of LSD1 translates to significant anti-proliferative activity in cancer cell lines, with IC50 values of 0.6 nM in the MV4;11 acute leukemia cell line and 1.1 nM in the H1417 small-cell lung cancer cell line. mdpi.com The mechanism relies on the compound binding to the enzyme's active site, preventing the demethylation of histones and altering gene expression programs that drive cancer growth.

Janus Kinase 3 (JAK3) Inhibition: The Janus kinase family, particularly JAK3, plays a crucial role in signal transduction for cytokines, which are pivotal in immune responses. nih.gov Consequently, JAK3 inhibitors are valuable for treating autoimmune disorders. nih.gov Research into compounds with a pyrrolo[2,3-c]pyridine core has explored their activity against JAK3. While some derivatives were designed to minimize JAK3 activity to achieve selectivity for other targets, specific derivatives have been identified as inhibitors. nih.gov For instance, certain 4-(pyrrolo[2,3-c]pyridin-3-yl)pyrimidine-2-amine compounds have been patented as JAK3 inhibitors, indicating that this scaffold can be tailored to effectively target the kinase domain of JAK3. google.com

Cyclin-Dependent Kinase 8 (CDK8) Inhibition: CDK8 is a transcriptional regulator that has been implicated in the pathology of various cancers. Patent filings have disclosed the use of 1H-pyrrolo[2,3-c]pyridine compounds as inhibitors of CDK8 and the related CDK19. bindingdb.org While detailed mechanistic studies in the public literature for this specific isomer are limited, the classification of these compounds as CDK8 inhibitors suggests they interfere with its kinase activity, which is essential for its role in modulating transcription through the Mediator complex. bindingdb.orgjustia.com

Compound ClassTarget EnzymeKey FindingsIC50/GI50 ValueSource
1H-pyrrolo[2,3-c]pyridineMPS1 (TTK)Inhibited proliferation of HCT116 cells.160 nM (GI50) googleapis.com
Pyrrolo[2,3-c]pyridine (Compound 46)LSD1Potent, reversible enzymatic inhibition.3.1 nM (IC50) mdpi.com
4-(pyrrolo[2,3-c]pyridin-3-yl)pyrimidine-2-amineJAK3Identified as a JAK3 inhibitor.Data not specified google.com
1H-pyrrolo[2,3-c]pyridineCDK8Classified as CDK8/19 inhibitors in patent literature.Data not specified bindingdb.org

Notably, specific inhibitory data for the this compound scaffold against PDE4B, FMS kinase, COX, and GlcN-6-P synthase are not prominently available in the reviewed literature, with published findings often pertaining to other isomers like pyrrolo[2,3-b] or pyrrolo[3,2-c]pyridines.

Cellular Pathway Modulation and Protein Interaction Analysis

Beyond direct enzyme inhibition, derivatives of this compound influence complex cellular processes by modulating signaling pathways and interacting with key regulatory proteins.

The WNT/β-catenin signaling pathway is fundamental to cell development and homeostasis, and its aberrant activation is a hallmark of many cancers. Pyrrolo[2,3-c]pyridine derivatives can intersect with this pathway through multiple mechanisms. Firstly, their inhibition of MPS1 (TTK) is significant, as tumors with mutations in the CTNNB1 gene (which encodes β-catenin) have been shown to be particularly susceptible to TTK inhibitors. google.com This suggests a synthetic lethal interaction where the cell's reliance on TTK is heightened when the WNT/β-catenin pathway is constitutively active. google.com Secondly, pyrrolo[2,3-c]pyridine derivatives that function as BET bromodomain inhibitors can also modulate WNT signaling. nih.gov In some contexts, increased WNT/β-catenin signaling is a mechanism of resistance to BET inhibitors, indicating a complex interplay between these pathways. nih.govacs.org

Microtubules are dynamic cytoskeletal polymers essential for cell division, structure, and transport. The disruption of their dynamics is a proven anticancer strategy. An indolyl-thiazolyl-pyrrolo[2,3-c]pyridine derivative, designated T2, has been shown to induce cell cycle arrest at the G2/M phase in colon cancer cells. nih.gov This phase of the cell cycle is when the mitotic spindle, composed of microtubules, is formed and active. Arrest at this stage is a characteristic outcome of agents that interfere with microtubule function. nih.gov While direct inhibition of tubulin polymerization by this specific [2,3-c] isomer has not been explicitly detailed, the observed G2/M arrest strongly suggests an interaction with the microtubule network, leading to mitotic catastrophe and apoptosis. nih.gov

Epigenetic modifiers are enzymes that alter chromatin structure to control gene expression without changing the DNA sequence itself. Pyrrolo[2,3-c]pyridine derivatives are potent modulators of these processes. As discussed, they can directly inhibit the histone demethylase LSD1. mdpi.com This inhibition prevents the removal of histone methylation marks, leading to changes in chromatin accessibility and the expression of genes involved in cell proliferation and differentiation. mdpi.com

Furthermore, certain pyrrolo[2,3-c]pyridine derivatives, such as ABBV-744 , have been developed as selective inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins. nih.govnih.gov BET proteins are "epigenetic readers" that bind to acetylated lysine (B10760008) residues on histones, recruiting transcriptional machinery to specific gene promoters. nih.gov By inhibiting this interaction, BET inhibitors can downregulate the expression of key oncogenes like c-MYC, which are critical drivers in many cancers. nih.govnih.gov The BD2-selective inhibition by ABBV-744 is sufficient to enhance levels of progranulin (PGRN), a protein deficient in some forms of dementia, demonstrating a clear link between scaffold activity and the modulation of gene expression. nih.gov

Insights into Antiviral and Anticancer Mechanisms at the Molecular/Cellular Level

The inhibition of enzymes and modulation of cellular pathways by this compound derivatives provide a clear basis for their observed anticancer and antiviral activities.

The anticancer effects are largely driven by the mechanisms described above. Inhibition of kinases like MPS1 disrupts cell division, leading to apoptosis in cancer cells. googleapis.com The epigenetic modulation through LSD1 and BET inhibition alters oncogenic gene expression programs, suppressing tumor growth and survival. mdpi.comnih.gov The cytotoxic effects of derivatives like the indolyl-thiazolyl-pyrrolo[2,3-c]pyridine T2, which causes G2/M cell cycle arrest, further contribute to the anticancer profile by targeting fundamental processes of cell proliferation. nih.gov

In addition to anticancer applications, related scaffolds have shown promise as antiviral agents. Specifically, a series of imidazo[1,2-a]pyrrolo[2,3-c]pyridine derivatives were analyzed for their activity against Bovine Viral Diarrhea Virus (BVDV), a pestivirus often used as a surrogate for the Hepatitis C Virus (HCV). cabidigitallibrary.orgresearchgate.net The molecular target for these compounds was identified as the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for replicating the viral genome. cabidigitallibrary.orgresearchgate.net Quantum-chemical studies and molecular modeling suggest that these inhibitors target the finger domain of the RdRp, interfering with its function and halting viral replication. cabidigitallibrary.orgresearchgate.net This demonstrates that the pyrrolo[2,3-c]pyridine core can serve as a scaffold for developing inhibitors that directly target viral enzymatic machinery.

Induction of Cell Cycle Arrest and Apoptosis in Cancer Cell Lines

Research into the anticancer properties of this compound derivatives has led to the synthesis and evaluation of several novel compounds. These investigations have primarily focused on their cytotoxic effects against various cancer cell lines, providing a foundation for understanding their potential as therapeutic agents.

A notable study in this area involved the design and synthesis of a series of pyrrolo[2,3-c]pyridines as isosteres of purines. nih.gov In this research, derivatives of this compound were synthesized and assessed for their ability to inhibit the proliferation of human cancer cells. The primary screening of these compounds was conducted against prostatic (PC-3) and colon (HCT116) cancer cell lines. nih.gov

The core structure, this compound, served as a scaffold for the introduction of various substituents to explore structure-activity relationships. One of the key intermediates synthesized was 7-Chloro-1-(4-methoxybenzyl)-3-phenyl-1H-pyrrolo[2,3-c]pyridine. nih.gov This intermediate was further modified to produce a range of derivatives.

The cytotoxic activity of these newly synthesized compounds was quantified by determining their half-maximal inhibitory concentration (IC50) values. The results indicated that several of the this compound derivatives exhibited significant cytotoxic activity, with IC50 values extending into the nanomolar and low micromolar range. nih.gov The most potent of these compounds were subsequently tested against normal human fibroblasts (WI-38) to assess their selectivity. These derivatives were found to be non-toxic to the normal fibroblast cells, suggesting a degree of selectivity for cancer cells. nih.gov

While the study demonstrates the potent cytotoxic effects of these compounds, the publicly available information from the research abstract does not provide explicit details on the specific mechanisms of cell cycle arrest or the induction of apoptosis. The potent cytotoxic activity, however, strongly implies that these compounds interfere with critical cellular processes, which could include the cell cycle and apoptotic pathways. Further detailed mechanistic studies would be required to fully elucidate the precise molecular targets and pathways through which these this compound derivatives exert their anticancer effects.

Cytotoxic Activity of this compound Derivatives nih.gov

Cell LineActivity Range (IC50)
Prostatic Cancer (PC-3)nM to low µM
Colon Cancer (HCT116)nM to low µM
Normal Human Fibroblasts (WI-38)Non-toxic

Role of 3 Phenyl 1h Pyrrolo 2,3 C Pyridine in Contemporary Drug Discovery and Chemical Biology

Pyrrolo[2,3-c]pyridine as a Privileged Heterocyclic Scaffold

The pyrrolo[2,3-c]pyridine nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. smolecule.comnbuv.gov.ua This designation stems from its unique structural and electronic properties, which allow it to bind to multiple, distinct biological targets with high affinity. nbuv.gov.uavulcanchem.com The scaffold is present in a variety of natural products and has been integral to the synthesis of compounds with a broad spectrum of pharmacological activities, including antiproliferative, antibacterial, antiviral, and neuroprotective properties. nih.gov

The structure, an isostere of indole (B1671886), combines the features of a π-electron-rich pyrrole (B145914) ring and a π-deficient pyridine (B92270) ring. This arrangement facilitates a range of intermolecular interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for molecular recognition at the active sites of proteins and enzymes. nbuv.gov.uanih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a feature often exploited in designing enzyme inhibitors. nih.gov These inherent characteristics make the pyrrolo[2,3-c]pyridine framework a versatile and valuable starting point for the design of new therapeutic agents. nbuv.gov.ua

Applications as Building Blocks for Complex Molecular Architectures

The 3-Phenyl-1H-pyrrolo[2,3-c]pyridine scaffold is a versatile building block for the synthesis of more complex molecular architectures. Various synthetic strategies have been developed to construct the core pyrrolo[2,3-c]pyridine system, which can then be further functionalized. nbuv.gov.ua A common approach involves the annulation of a pyrrole ring onto a pre-existing pyridine cycle or vice versa. nbuv.gov.ua

For instance, the synthesis of 7-Chloro-1H-pyrrolo[2,3-c]pyridine can be achieved through the reaction of 2-chloro-3-nitropyridine (B167233) with vinylmagnesium bromide. mdpi.com This intermediate serves as a platform for further elaboration. The introduction of the phenyl group at the 3-position is often accomplished via palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, using phenylboronic acid. nih.govnih.gov

Once the this compound core is assembled, it can be subjected to a variety of chemical transformations to build intricate molecules. For example, it has been used as the key building block to synthesize nortopsentin analogues, a class of marine alkaloids with interesting biological profiles. mdpi.com In this synthesis, the 3-bromoacetyl-pyrrolo[2,3-c]pyridine derivative is reacted with indolocarbothioamides to construct complex thiazolyl-bridged heterocyclic systems. mdpi.com This demonstrates the utility of the scaffold in generating molecular diversity and accessing complex natural product-like structures.

Utilization in Lead Identification and Optimization for Bioactive Compounds

The this compound scaffold has proven to be highly effective in the identification and optimization of lead compounds for various therapeutic targets. Its rigid structure and modifiable substitution points allow for systematic exploration of structure-activity relationships (SAR).

A notable example is the development of potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an important target in cancer therapy. nih.gov Starting from a known inhibitor, researchers replaced a pyridine ring with a 1H-pyrrolo[2,3-c]pyridine moiety. This modification was predicted to create additional hydrophobic interactions with the enzyme's active site, a hypothesis that was confirmed by the enhanced potency of the resulting compound (IC₅₀ = 80 nM). nih.gov Further optimization of this new series led to the discovery of compound 46 (LSD1-UM-109), a highly potent LSD1 inhibitor with an IC₅₀ value of 3.1 nM. nih.gov

In another campaign, the pyrrolo[2,3-c]pyridine scaffold was instrumental in developing antagonists for the GPR103 receptor, a target for managing feeding behaviors and obesity. acs.org Researchers designed a series of pyrrolo[2,3-c]pyridines that mimic the C-terminal motif of the endogenous ligand. This effort resulted in small molecule antagonists with suitable affinity and pharmacokinetic properties for further development. acs.org

Furthermore, in the search for novel HIV-1 entry inhibitors, scaffold hopping experiments identified the 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine head group as a promising replacement for other chemical moieties, showcasing its role in lead optimization. nih.gov Similarly, a series of this compound derivatives were synthesized and evaluated for their antiproliferative activity against prostate (PC-3) and colon (HCT116) cancer cell lines. Several analogues demonstrated potent activity, with the most promising derivative showing a significant accumulation of cancer cells in the G2/M phase and inducing apoptosis. nih.gov

Table 1: Examples of Bioactive Compounds Derived from the Pyrrolo[2,3-c]pyridine Scaffold

Compound/Derivative Target/Application Key Findings (IC₅₀) Reference
Compound 9 (LSD1 Inhibitor) Lysine-Specific Demethylase 1 (LSD1) 80 nM nih.gov
Compound 46 (LSD1-UM-109) Lysine-Specific Demethylase 1 (LSD1) 3.1 nM nih.gov
14b (Antiproliferative) Prostate Cancer (PC-3) Cells 0.055 µM nih.gov
14b (Antiproliferative) Colon Cancer (HCT116) Cells 0.09 µM nih.gov
SC07 (HIV-1 Inhibitor) HIV-1 Entry BIF% = 57 nih.gov
SC08 (HIV-1 Inhibitor) HIV-1 Entry BIF% = 64 nih.gov
GPR103 Antagonists GPR103 Receptor Anorexigenic effect in vivo acs.org

IC₅₀: Half-maximal inhibitory concentration. BIF%: Bioisosteric Field Percentage, a measure of similarity.

Development of Chemical Probes for Biological Systems and Enzyme Active Sites

Beyond serving as precursors to potential drugs, derivatives of this compound are valuable for creating chemical probes. These probes are essential tools for studying biological systems, validating drug targets, and elucidating the mechanisms of enzyme function.

The development of selective inhibitors for the BET (Bromodomain and Extra-Terminal domain) family of proteins illustrates this application. BET proteins have two distinct bromodomains, BD1 and BD2, which are challenging to target selectively. Researchers developed a series of inhibitors based on a pyrrolo[2,3-c]pyridone core to achieve selectivity for the second bromodomain (BD2). acs.org This effort led to the discovery of ABBV-744 , a potent inhibitor with greater than 100-fold selectivity for BRD4 BD2 over BD1. acs.org Such a selective compound can serve as a chemical probe to investigate the specific biological roles of BD2, distinct from BD1, in health and disease. acs.orgbohrium.com

In a different context, the development of substrate-based probes for enzymes like cathepsin B (CTB) is crucial for understanding its role in disease progression. While not directly a this compound, the principles of scaffold-based design are similar. The pyrrolo[2,3-c]pyridine scaffold, with its tunable properties, represents a promising framework for designing future selective probes for various enzyme families, including proteases and kinases, by modifying its substituents to interact specifically with unique features of an enzyme's active site. nih.govacs.org

Emerging Research Directions and Future Prospects for this compound Derivatives

The therapeutic potential of the this compound scaffold is far from exhausted, with several emerging research directions promising to yield novel applications. Current research is focused on expanding the biological targets for this versatile scaffold and improving the drug-like properties of its derivatives.

One significant area is the development of novel antibacterial agents. researchgate.net With the rise of antibiotic resistance, new chemical classes of antibacterials are urgently needed. Pyrrolopyridine derivatives have shown promise in this area, and further optimization could lead to clinically useful compounds. researchgate.net

Another promising frontier is in the field of oncology, targeting protein kinases. LATS (Large Tumor Suppressor) kinases are key components of the Hippo signaling pathway, and their inhibition is being explored for applications in regenerative medicine. While many existing LATS inhibitors are based on the isomeric pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, scaffold hopping studies that include the pyrrolo[2,3-c]pyridine core are being used to discover inhibitors with improved kinase selectivity and better pharmacokinetic profiles. nih.gov

Furthermore, the scaffold continues to be explored for its potential in treating neurodegenerative conditions like Alzheimer's disease by targeting enzymes such as butyrylcholinesterase. nbuv.gov.ua Future research will likely focus on creating derivatives with enhanced metabolic stability and water solubility, which are often limitations for heterocyclic compounds. nih.gov The continued exploration of new synthetic methodologies will also enable the creation of more diverse and complex this compound analogues, paving the way for the discovery of next-generation therapeutics and chemical probes.

Q & A

Q. How to assess the antitumor potential of this compound derivatives?

  • Methodology : Use apoptosis assays (Annexin V/PI staining) and caspase-3/7 activation in mesothelioma models (e.g., DMPM cells) . For in vivo validation, administer compounds intraperitoneally (10–50 mg/kg) and measure tumor volume inhibition via MRI .

Q. What in vitro models are suitable for studying P2Y receptor interactions?

  • Methodology : Employ calcium flux assays in 1321N1 astrocytoma cells transfected with hP2Y6R. For noncompetitive antagonism (e.g., ABBV-744), perform Schild analysis to confirm lack of surmountability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.